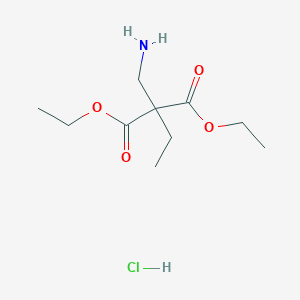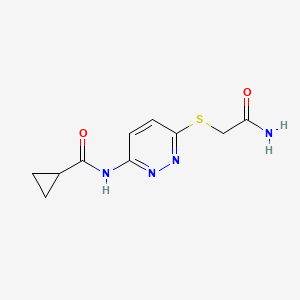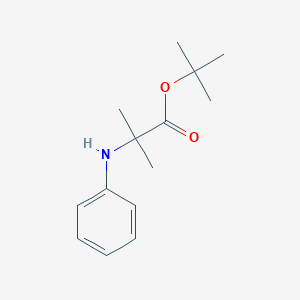![molecular formula C26H24F3N5O2 B2388750 5-methyl-2-phenyl-7-(4-(4-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021207-63-5](/img/structure/B2388750.png)
5-methyl-2-phenyl-7-(4-(4-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[4,3-c]pyridin-3(5H)-one core, which is a type of heterocyclic compound. This core is substituted with a phenyl group, a methyl group, and a piperazine-1-carbonyl group attached to a trifluoromethylbenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic core. The pyrazolo[4,3-c]pyridin-3(5H)-one core would likely contribute to the compound’s stability and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .科学的研究の応用
Chemical Synthesis and Structural Analysis
The chemical synthesis of related pyrazolo[4,3-c]pyridine compounds has been extensively studied, highlighting various synthetic routes and structural analyses. For instance, Gubaidullin et al. (2014) discussed the tautomerism and structural transformation of closely related compounds, showcasing their stability in crystal form versus solution and the complexity of their synthesis routes. This research provides foundational knowledge on the synthesis and behavior of similar complex molecules, which is crucial for their application in various fields, including medicinal chemistry and material science (Gubaidullin, N. et al., 2014).
Pharmacological Characterization
The pharmacological properties of compounds with structural similarities to 5-methyl-2-phenyl-7-(4-(4-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one have been explored, particularly focusing on their receptor binding affinities and potential therapeutic applications. Möller et al. (2017) discovered a series of high-affinity dopamine receptor partial agonists by incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage. This study is significant for understanding the compound's potential interactions with biological receptors and its implications for drug design and therapeutic use (Möller, D. et al., 2017).
Antimicrobial and Antiviral Activities
The exploration of novel chemical entities for antimicrobial and antiviral applications is critical in the fight against infectious diseases. Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant antiviral activities against the H5N1 avian influenza virus. This study highlights the potential of pyrazolo[4,3-c]pyridine derivatives in developing new antiviral agents, providing a foundation for further research into the antimicrobial and antiviral capabilities of related compounds (Hebishy, A. et al., 2020).
Molecular Structure and Interaction Studies
The molecular structure and interaction studies of compounds structurally related to this compound are crucial for understanding their chemical behavior and potential applications. Karthikeyan et al. (2010) analyzed the crystal structure of a closely related 2H-pyrazolo[4,3-c]pyridine derivative, revealing insights into its conformation and intermolecular interactions. Such studies are fundamental for the development of compounds with specific biological or physical properties, guiding the design of new materials or pharmaceuticals (Karthikeyan, N. S. et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-methyl-2-phenyl-7-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N5O2/c1-31-16-21(23-22(17-31)25(36)34(30-23)20-5-3-2-4-6-20)24(35)33-13-11-32(12-14-33)15-18-7-9-19(10-8-18)26(27,28)29/h2-10,16-17H,11-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWLFVPGMBYMSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2388669.png)



![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2388675.png)
![(2Z)-2-(4-chlorophenyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile](/img/structure/B2388676.png)


![6-(4-Chlorophenyl)-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2388680.png)
![1-(4-Chlorothieno[3,2-d]pyrimidin-2-yl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B2388682.png)

![2-(2,6-Difluorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2388689.png)
![3-[4-(propan-2-yl)phenyl]-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2388690.png)
